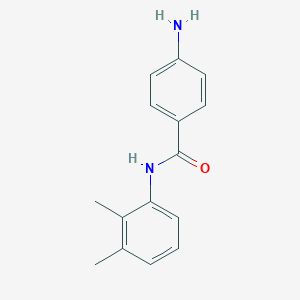
4-Amino-N-(2,3-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Amino-N-(2,3-dimethylphenyl)benzamide” is a chemical compound with the CAS Number: 29027-72-3 . It has a molecular weight of 240.3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula of “4-Amino-N-(2,3-dimethylphenyl)benzamide” is C15 H16 N2 O . The InChI Code is 1S/C15H16N2O/c1-10-4-3-5-14 (11 (10)2)17-15 (18)12-6-8-13 (16)9-7-12/h3-9H,16H2,1-2H3, (H,17,18) .
Physical And Chemical Properties Analysis
“4-Amino-N-(2,3-dimethylphenyl)benzamide” is a solid substance at room temperature . It has a molecular weight of 240.3 .
Scientific Research Applications
-
Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : Benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Method : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
-
Pharmacological Applications
- Field : Pharmacology
- Application : Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, have a wide range of pharmacological applications .
- Method : The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
- Results : Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
-
Anti-cancer Drug
- Field : Oncology
- Application : 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential as an anti-cancer drug.
- Method : The compound has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis.
- Results : The compound has been extensively studied for its potential as an anti-cancer drug.
-
Anticonvulsant Activity
- Field : Neurology
- Application : Certain benzamide derivatives, such as Ameltolide, a 4-aminobenzamide derivative, have been studied for their potential as anticonvulsant agents .
- Method : These compounds have been tested in animal models for their effectiveness at inhibiting seizures .
- Results : Ameltolide has been found to be effective at inhibiting seizures in animal models. It is non-toxic at dosing levels and no undesirable side effects are attributable to its application .
-
Antiarrhythmic Activity
- Field : Cardiology
- Application : Procainamide, a 4-amino-benzamide derivative, is a Class IA antiarrhythmic membrane-stabilizing agent .
- Method : It works by reducing excitability and conductance of myocardium and suppressing pulse formation in automatic ectopic foci .
- Results : Procainamide has been used effectively as an antiarrhythmic agent .
-
Pharmacological Activities
- Field : Pharmacology
- Application : Benzamide derivatives possess different kinds of pharmacological activities like antimicrobial, analgesic, anti-inflammatory, anticancer, cardiovascular, and other biological activities .
- Method : These compounds are synthesized and tested for their pharmacological activities .
- Results : Many benzamide derivatives have shown significant pharmacological activities .
-
Anticonvulsant Activity
- Field : Neurology
- Application : Certain benzamide derivatives, such as Ameltolide, a 4-aminobenzamide derivative, have been studied for their potential as anticonvulsant agents .
- Method : These compounds have been tested in animal models for their effectiveness at inhibiting seizures .
- Results : Ameltolide has been found to be effective at inhibiting seizures in animal models. It is non-toxic at dosing levels and no undesirable side effects are attributable to its application .
-
Antiarrhythmic Activity
- Field : Cardiology
- Application : Procainamide, a 4-amino-benzamide derivative, is a Class IA antiarrhythmic membrane-stabilizing agent .
- Method : It works by reducing excitability and conductance of myocardium and suppresses pulse formation in automatic ectopic foci .
- Results : Procainamide has been used effectively as an antiarrhythmic agent .
-
Pharmacological Activities
- Field : Pharmacology
- Application : Benzamide derivatives possess different kinds of pharmacological activities like antimicrobial, analgesic, anti-inflammatory, anticancer, cardiovascular, and other biological activities .
- Method : These compounds are synthesized and tested for their pharmacological activities .
- Results : Many benzamide derivatives have shown significant pharmacological activities .
properties
IUPAC Name |
4-amino-N-(2,3-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEZYTBYDFNYMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183269 |
Source


|
| Record name | Benzamide, 4-amino-N-(2,3-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(2,3-dimethylphenyl)benzamide | |
CAS RN |
29027-72-3 |
Source


|
| Record name | Benzamide, 4-amino-N-(2,3-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029027723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-amino-N-(2,3-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

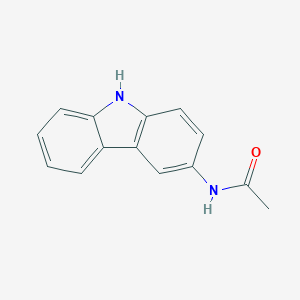
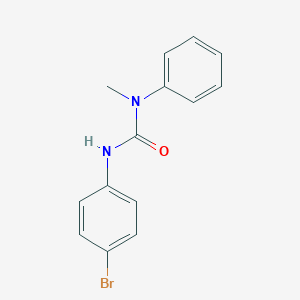
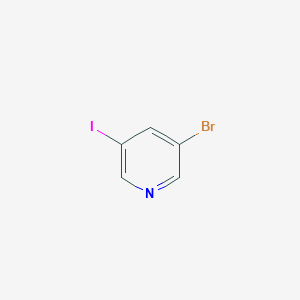
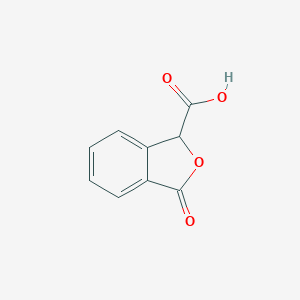
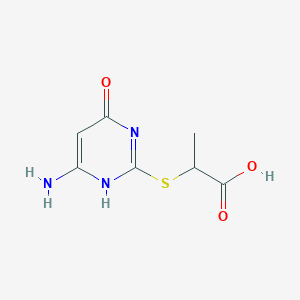

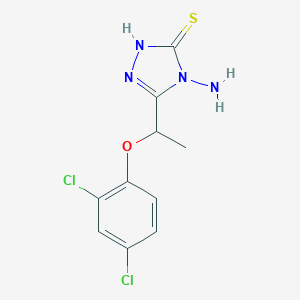

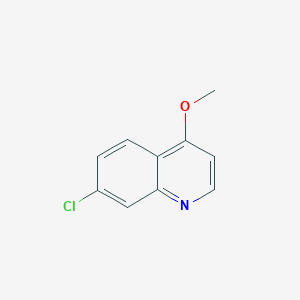
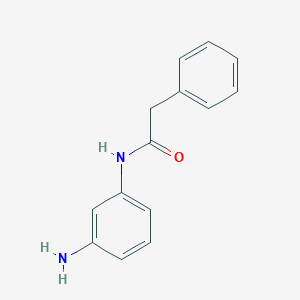


![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)